Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC15855054
Molecular Formula: C13H10N2O2S
Molecular Weight: 258.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10N2O2S |
|---|---|
| Molecular Weight | 258.30 g/mol |
| IUPAC Name | ethyl 8-cyano-4-sulfanylidene-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C13H10N2O2S/c1-2-17-13(16)10-7-15-11-8(6-14)4-3-5-9(11)12(10)18/h3-5,7H,2H2,1H3,(H,15,18) |
| Standard InChI Key | AEEBCJDKCZKGHF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CNC2=C(C=CC=C2C1=S)C#N |
Introduction
Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound with the CAS number 1279218-89-1. It belongs to the quinoline class of compounds, which are known for their diverse biological activities and applications in pharmaceuticals. This compound is characterized by its molecular structure, which includes a quinoline ring system with a cyano group at the 8-position, a thioxo group at the 4-position, and an ethyl ester group attached to the carboxylate at the 3-position.
Molecular Formula and Weight
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Molecular Formula: CHNOS
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Molecular Weight: Approximately 262 g/mol
Spectroscopic Data
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NMR Spectroscopy: The compound can be characterized using H NMR and C NMR to identify its structural features.
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Mass Spectrometry: Useful for confirming the molecular weight and structure through fragmentation patterns.
Synthesis Methods
The synthesis of Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step reactions starting from simpler quinoline derivatives. A common approach includes:
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Starting Material Preparation: Begin with a suitable quinoline derivative, such as ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.
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Thioxation: Introduce a thioxo group at the 4-position using reagents like Lawesson's reagent.
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Cyanation: Introduce a cyano group at the 8-position through a suitable cyanation reaction.
Biological Activities
Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. While specific data on Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate is limited, related compounds have shown promising results in these areas.
Research Findings
| Compound | Biological Activity | Reference |
|---|---|---|
| Quinoline Derivatives | Antimicrobial, Antimalarial | |
| Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | Anticancer Potential | |
| Thioxoquinolines | Antimicrobial Activity |
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